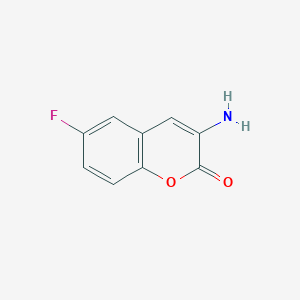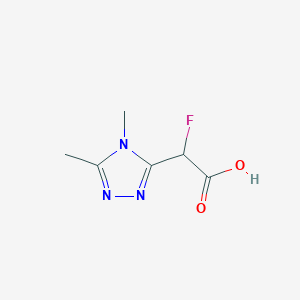
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid is a compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid typically involves the reaction of dimethylamine with 4H-1,2,4-triazole-3-carboxylic acid, followed by fluorination. The reaction conditions often require the use of a fluorinating agent such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4) under controlled temperatures and pressures to ensure the selective introduction of the fluorine atom.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Applications De Recherche Scientifique
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential as an anticancer or antimicrobial agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.
Mécanisme D'action
The mechanism of action of 2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds and coordinate with metal ions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4-Triazole-3-carboxylic acid: Lacks the dimethyl and fluoro substituents.
2-(Methyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid: Contains a single methyl group instead of two.
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-chloroacetic acid: Contains a chlorine atom instead of fluorine.
Uniqueness
2-(Dimethyl-4H-1,2,4-triazol-3-yl)-2-fluoroacetic acid is unique due to the presence of both dimethyl and fluoro substituents, which can significantly influence its chemical reactivity and biological activity. The fluorine atom, in particular, can enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C6H8FN3O2 |
|---|---|
Poids moléculaire |
173.15 g/mol |
Nom IUPAC |
2-(4,5-dimethyl-1,2,4-triazol-3-yl)-2-fluoroacetic acid |
InChI |
InChI=1S/C6H8FN3O2/c1-3-8-9-5(10(3)2)4(7)6(11)12/h4H,1-2H3,(H,11,12) |
Clé InChI |
VMQXXCTVOWPVHE-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(N1C)C(C(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


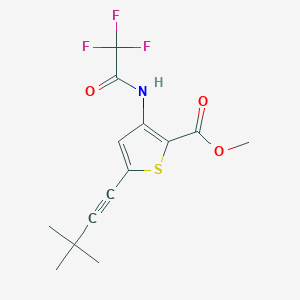
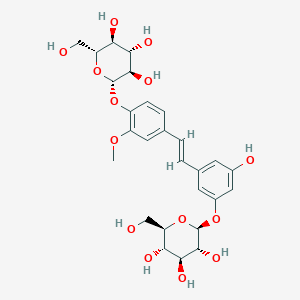
![2-Acetylspiro[4.4]nonan-1-one](/img/structure/B15240562.png)
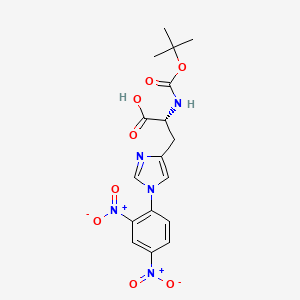
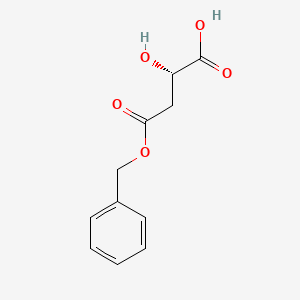
![4-(Oxolan-3-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B15240578.png)
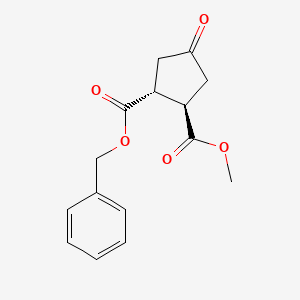
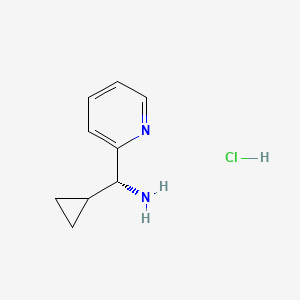
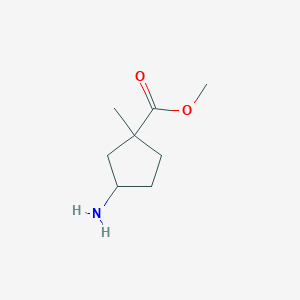
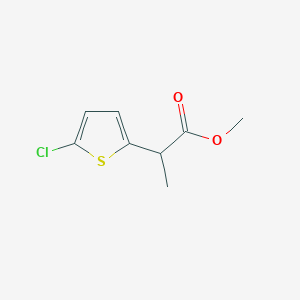

![2-Methyl-7-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240605.png)
